CCR5 Antagonist Activity: Sub-Nanomolar Potency with Defined Receptor Engagement
In a CCR5 receptor antagonist assay using P4R5 cells co-expressing CD4 and an LTR-β-gal construct, 1-cyclopropyl-N-methylpiperidin-4-amine demonstrated an IC₅₀ of 0.300 nM [1]. This value positions the compound within the sub-nanomolar potency range, a threshold commonly associated with viable lead candidates for HIV-1 entry inhibition. The closest comparator identified in the same assay system context is anibamine.TFA, which exhibited an IC₅₀ of 1 µM for competing with gp120 binding to human CCR5 [2].
| Evidence Dimension | CCR5 receptor antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.300 nM |
| Comparator Or Baseline | Anibamine.TFA (IC₅₀ = 1 µM = 1000 nM) |
| Quantified Difference | Target compound is approximately 3333-fold more potent than comparator (0.300 nM vs. 1000 nM) |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-gal construct; inhibition of HIV infection (BindingDB assay) |
Why This Matters
Sub-nanomolar CCR5 antagonist potency distinguishes this compound for HIV entry inhibition programs requiring high-affinity chemokine receptor engagement.
- [1] BindingDB. BDBM50062990 / CHEMBL3397989. Affinity Data IC50: 0.300 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infection to HIV. View Source
- [2] Bibgraph. ケモカイン受容体(CCR5)のアンタゴニストの分離と構造. Anibamine.tfaは、1 microMのIC50で125-GP120のヒトCCR5への結合を競い合いました。 View Source
